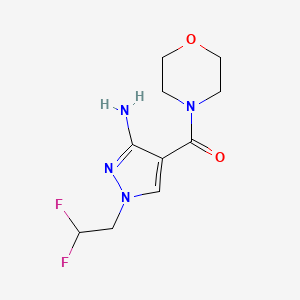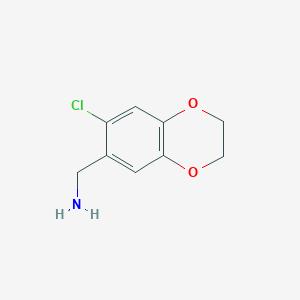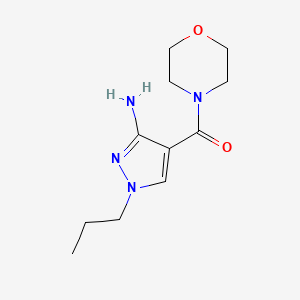![molecular formula C11H18F3N3 B11736454 {[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine](/img/structure/B11736454.png)
{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine is a compound that features a pyrazole ring substituted with a trifluoromethyl group and a pentylamine side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of {[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine to form 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. This intermediate is then further reacted with pentylamine under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of {[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
Cyclo(L-leucyl-L-prolyl) peptide: A marine natural compound with antimicrobial and anticancer properties.
Uniqueness
{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and stability.
Propriétés
Formule moléculaire |
C11H18F3N3 |
|---|---|
Poids moléculaire |
249.28 g/mol |
Nom IUPAC |
N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]pentan-1-amine |
InChI |
InChI=1S/C11H18F3N3/c1-3-4-5-6-15-8-9-7-10(11(12,13)14)16-17(9)2/h7,15H,3-6,8H2,1-2H3 |
Clé InChI |
SWHKYAMESXZNKQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCNCC1=CC(=NN1C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11736371.png)
![[(1-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736374.png)
![2-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol](/img/structure/B11736378.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11736381.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11736395.png)
![2-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol](/img/structure/B11736400.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11736401.png)
![2-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}phenol](/img/structure/B11736402.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11736407.png)
amine](/img/structure/B11736411.png)


![2-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11736428.png)
